molecular formula C12H12BrFN6O3 B12379591 Ido1-IN-22

Ido1-IN-22

Cat. No.: B12379591
M. Wt: 387.16 g/mol
InChI Key: XSNUQYQJULXZFX-UHFFFAOYSA-N
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Description

Ido1-IN-22 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. This pathway plays a pivotal role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumors .

Preparation Methods

The synthesis of Ido1-IN-22 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the formation of a triazole ring, which is a common structural motif in IDO1 inhibitors. The reaction conditions usually involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ido1-IN-22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Ido1-IN-22 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Ido1-IN-22 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, leading to a decrease in immunosuppressive metabolites. The molecular targets include the active site of IDO1, where this compound binds and blocks its catalytic function. This action restores the immune system’s ability to recognize and attack tumor cells .

Comparison with Similar Compounds

Ido1-IN-22 is compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target the same enzyme, this compound has shown unique binding properties and higher potency in certain assays. Similar compounds include:

This compound stands out due to its specific structural features and the ability to effectively inhibit IDO1, making it a valuable compound in cancer research and therapy.

Properties

Molecular Formula

C12H12BrFN6O3

Molecular Weight

387.16 g/mol

IUPAC Name

1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-ethylurea

InChI

InChI=1S/C12H12BrFN6O3/c1-2-15-12(21)17-11-9(19-23-20-11)10(18-22)16-6-3-4-8(14)7(13)5-6/h3-5,22H,2H2,1H3,(H,16,18)(H2,15,17,20,21)

InChI Key

XSNUQYQJULXZFX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO

Origin of Product

United States

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